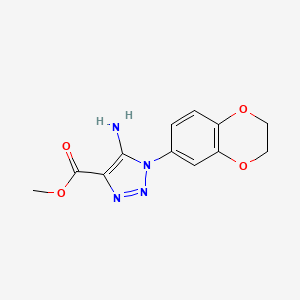
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide, is a structurally complex molecule that appears to be related to a family of compounds with potential biological activities. While the exact compound is not directly described in the provided papers, there are several related compounds that share structural motifs, such as chlorophenyl rings, pyrimidinyl groups, and acetamide linkages, which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved through a series of condensation reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation with ethane-1,2-diamine . Another related compound, 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, was synthesized using a microwave-assisted reaction involving 4-chlorobenzaldehyde, methyl acetoacetate, and urea . These methods highlight the versatility of synthetic approaches in creating complex molecules with potential pharmacological properties.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by X-ray crystallography, which provides detailed information about the conformation and orientation of the molecular rings. For example, in one of the compounds, the chlorophenyl ring is inclined to the pyrimidine ring by various degrees, indicating a non-planar structure . The crystal structure of another compound shows that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . These structural analyses are crucial for understanding the molecular interactions and potential binding modes of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. The presence of acetamide linkages, chlorophenyl rings, and pyrimidine units suggests that these molecules could participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions. The intermolecular interactions within the crystal structures, such as C-H···O hydrogen bonds, play a significant role in the stability and packing of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, along with density functional theory calculations, provide insights into the bond lengths, bond angles, and electronic properties . The Hirshfeld surface analysis and molecular docking studies suggest that these compounds have significant interactions with biological targets, which is supported by their marked inhibition against various cancer cell lines . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are also investigated to predict the behavior of these compounds in biological systems .
属性
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-6-15(24-20-10)19-14(22)8-21-9-18-13(7-16(21)23)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCKZLGNASOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

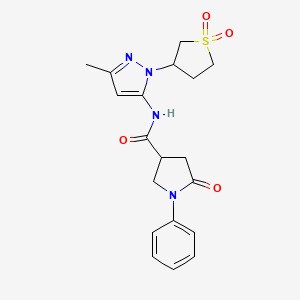
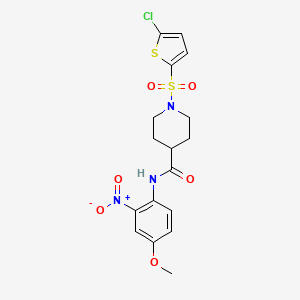

![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)
![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)



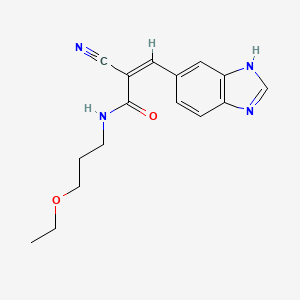

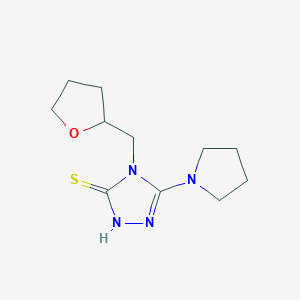

![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
